molecular formula C26H23NO6 B295640 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295640
M. Wt: 445.5 g/mol
InChI Key: JNKHAQIBYBAWRF-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOB-015, is a synthetic compound that has been developed for the treatment of fungal infections. MOB-015 is a member of the oxazole family of compounds and has shown promising results in laboratory experiments.

Mechanism of Action

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to disruption of the fungal cell membrane and ultimately results in fungal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In addition, this compound has been shown to have good bioavailability and is able to penetrate the blood-brain barrier, making it a potential candidate for the treatment of fungal infections of the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum activity against a variety of fungal species. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential candidate for the treatment of fungal infections of the central nervous system. One limitation of this compound is its relatively low solubility in water, which may make it difficult to formulate for clinical use.

Future Directions

Future research on 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one could focus on optimizing its formulation for clinical use, as well as investigating its potential for the treatment of fungal infections of the central nervous system. In addition, further studies could be done to investigate the potential for this compound to be used in combination with other antifungal agents to enhance its efficacy.

Synthesis Methods

The synthesis of 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 2-(3-methoxyphenoxy)ethanol and 4-(2-bromoethyl)-2-methoxyphenol to form the intermediate 4-(3-methoxyphenoxy)-2-(2-methoxyphenyl)ethyl bromide. This intermediate is then reacted with 2-phenyl-1,3-oxazole-5(4H)-one to produce this compound.

Scientific Research Applications

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antifungal properties. In vitro studies have shown that this compound is effective against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been shown to be effective against fungal biofilms, which are notoriously difficult to treat with conventional antifungal agents.

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

(4Z)-4-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H23NO6/c1-29-20-9-6-10-21(17-20)31-13-14-32-23-12-11-18(16-24(23)30-2)15-22-26(28)33-25(27-22)19-7-4-3-5-8-19/h3-12,15-17H,13-14H2,1-2H3/b22-15-

InChI Key

JNKHAQIBYBAWRF-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC

SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

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